5-Bromo-4-difluoromethoxy-2-methylpyridine
Overview
Description
5-Bromo-4-difluoromethoxy-2-methylpyridine is a chemical compound with the molecular formula C7H6BrF2NO and a molecular weight of 238.03 g/mol . It is a pyridine derivative, characterized by the presence of bromine, difluoromethoxy, and methyl groups attached to the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-difluoromethoxy-2-methylpyridine typically involves multiple steps:
Formation of 2,5-Diiodopyridine: Pyridine reacts with diiodomethane under suitable conditions to form 2,5-diiodopyridine.
Introduction of Bromine: 2,5-Diiodopyridine reacts with bromoethane in the presence of a base to introduce the bromine atom.
Formation of the Final Product: The resulting 2-bromo-5-bromoethylpyridine reacts with difluoromethyl ether to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-difluoromethoxy-2-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like K2CO3 are commonly used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted pyridine derivatives.
Coupling Reactions: Biaryl compounds are typically formed, which are useful intermediates in organic synthesis.
Scientific Research Applications
5-Bromo-4-difluoromethoxy-2-methylpyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-4-difluoromethoxy-2-methylpyridine depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. The molecular targets and pathways involved are specific to the reactions it undergoes and the products formed.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Bromo-4-difluoromethoxy-2-methylpyridine is unique due to the presence of both bromine and difluoromethoxy groups on the pyridine ring, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable intermediate in organic synthesis and various research applications.
Properties
IUPAC Name |
5-bromo-4-(difluoromethoxy)-2-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2NO/c1-4-2-6(12-7(9)10)5(8)3-11-4/h2-3,7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTZBOGOHLLQFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)Br)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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